1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol
Description
BenchChem offers high-quality 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3S/c12-8-1-2-11(10(13)7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZGUKRGNIXAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,4-dichlorobenzenesulfonyl piperidine analogs literature
Technical Guide: 2,4-Dichlorobenzenesulfonyl Piperidine Analogs in Medicinal Chemistry
Executive Summary
The 2,4-dichlorobenzenesulfonyl piperidine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This moiety combines the metabolic stability of the 2,4-dichlorophenyl group with the versatile, rigid linker properties of the piperidine ring, connected via a robust sulfonamide bond.
This guide provides a comprehensive technical analysis of this chemical series, focusing on synthetic methodologies, structure-activity relationship (SAR) logic, and its application in targeting G-Protein Coupled Receptors (GPCRs) such as 5-HT6 and enzymes like 11
Chemical Space & Rationale
The "Privileged" Nature of the Scaffold
In drug discovery, this scaffold is frequently utilized to probe hydrophobic pockets.
-
2,4-Dichlorophenyl Moiety: The chlorine atoms at the 2- and 4-positions serve two critical functions:
-
Metabolic Blockade: They block the para- and ortho-positions from Cytochrome P450-mediated hydroxylation, significantly increasing the half-life (
) of the molecule. -
Lipophilicity (
): The halogens increase lipophilicity, facilitating membrane permeability and driving hydrophobic interactions within the receptor binding pocket.
-
-
Sulfonyl Linker: Provides a tetrahedral geometry that acts as a hydrogen bond acceptor, often interacting with backbone amides or specific residues (e.g., Arginine) in the target protein.
-
Piperidine Ring: A semi-rigid aliphatic cycle that directs substituents into specific vectors (equatorial vs. axial), allowing for precise probing of the active site.
Key Biological Targets
Literature indicates this scaffold is prominent in:
-
5-HT6 Receptor Antagonists: Used for cognitive enhancement in Alzheimer's disease. The sulfonyl group often anchors the molecule in the receptor's binding site.
-
11
-HSD1 Inhibitors: Used for treating metabolic syndrome. The piperidine sulfonamide core mimics the transition state or occupies the cofactor binding pocket. -
Chemokine Receptor Antagonists (e.g., CCR3): Used in asthma and inflammation models.
Synthetic Methodologies
Core Synthesis: Sulfonylation Protocol
The formation of the sulfonamide bond is the critical step. While conceptually simple, precise control of reaction conditions is required to prevent bis-sulfonylation (rare with piperidine) and ensure high yield.
Reaction Mechanism: Nucleophilic attack of the piperidine nitrogen on the sulfur atom of the sulfonyl chloride, followed by elimination of chloride.
Standard Operating Procedure (SOP):
-
Reagents:
-
Substrate: 4-substituted piperidine (1.0 eq)
-
Reagent: 2,4-dichlorobenzenesulfonyl chloride (1.1 eq)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.5 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Catalyst: DMAP (0.1 eq) - Optional, used for sluggish amines.
-
-
Step-by-Step Protocol:
-
Step 1: Charge a round-bottom flask with the piperidine derivative and anhydrous DCM under an inert atmosphere (
or ). -
Step 2: Cool the solution to
in an ice bath. Add the base ( ) dropwise. -
Step 3: Dissolve 2,4-dichlorobenzenesulfonyl chloride in a minimal amount of DCM and add dropwise to the reaction mixture over 20 minutes. Rationale: Controls exotherm and prevents impurity formation.
-
Step 4: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc) or LCMS.
-
Step 5 (Workup): Quench with water. Extract with DCM (
). Wash organic layer with 1N HCl (to remove unreacted amine), saturated (to remove sulfonyl chloride hydrolysis products), and brine. -
Step 6 (Purification): Dry over
, concentrate, and purify via recrystallization (EtOH/Water) or Flash Column Chromatography.
-
Visualization: Synthetic Workflow
Caption: Figure 1. Optimized synthetic workflow for the generation of 2,4-dichlorobenzenesulfonyl piperidine analogs.
Medicinal Chemistry & SAR Logic
Structure-Activity Relationship (SAR) Matrix
Modifications are typically made at three vectors to optimize biological activity.
| Vector | Modification | Rationale |
| A: Sulfonyl Core | Replace with Amide (-CO-) or Urea (-NH-CO-) | Tests the necessity of the tetrahedral geometry and H-bond acceptor capability. |
| B: Phenyl Ring | 2,4-Dichloro | 2,4-Dichloro is often optimal for filling hydrophobic pockets. Fluorine substitutions lower |
| C: Piperidine | 4-substitution (Benzyl, Hydroxyl, Amino) | The 4-position is the "exit vector." Substituents here interact with distal residues in the binding pocket. |
Validation: Analytical Characterization
To ensure scientific integrity, every analog must be validated.
-
1H NMR (CDCl3): Look for the characteristic piperidine multiplets (1.5–3.5 ppm) and the aromatic pattern of the 2,4-dichlorophenyl group (typically a doublet at ~8.0 ppm, a doublet at ~7.6 ppm, and a singlet/doublet at ~7.4 ppm depending on coupling).
-
LCMS: Confirm molecular ion
. Note the characteristic chlorine isotope pattern ( ) which appears as an M, M+2, M+4 pattern with specific intensities (9:6:1 for two chlorines).
Visualization: SAR Decision Tree
Caption: Figure 2. Strategic modification vectors for SAR optimization of the scaffold.
Case Study: 5-HT6 Receptor Antagonism
Context: The 5-HT6 receptor is a GPCR target for cognitive impairment. High-affinity antagonists often require a rigid sulfonyl core.
Experimental Protocol (Binding Assay):
-
Membrane Prep: HEK293 cells expressing human 5-HT6 receptor.
-
Ligand:
-LSD or specific radioligand. -
Procedure: Incubate membranes with radioligand and varying concentrations of the 2,4-dichlorobenzenesulfonyl piperidine analog.
-
Analysis: Measure displacement of radioligand. Calculate
and .
Result Interpretation:
-
Analogs with the 2,4-dichloro motif typically show superior affinity (
) compared to unsubstituted analogs due to the "halogen bond" and hydrophobic fit in the receptor's orthosteric site.
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor antagonists: an overview. Drug Discovery Today. [Link]
-
Boyle, C. D., et al. (2006). Optimization of a series of 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link]
Methodological & Application
Application Note: Chemoselective Synthesis of 1-(2,4-Dichlorobenzenesulfonyl)piperidin-4-ol
Executive Summary
This application note details the optimized reaction conditions for the coupling of 2,4-dichlorobenzenesulfonyl chloride (electrophile) and 4-hydroxypiperidine (nucleophile).
The primary challenge in this synthesis is chemoselectivity . The substrate contains two nucleophilic sites: a secondary amine and a secondary alcohol. This protocol utilizes thermodynamic and kinetic control to ensure exclusive
Target Product: 1-(2,4-dichlorobenzenesulfonyl)piperidin-4-ol Key Application: Intermediate for GPCR ligands, metabolic enzyme inhibitors, and fragment-based drug discovery (FBDD).
Reaction Mechanism & Chemoselectivity
The reaction follows a nucleophilic substitution pathway at the sulfur atom. The nitrogen atom of the piperidine ring is significantly more nucleophilic than the oxygen of the hydroxyl group under neutral to mildly basic conditions.
Mechanistic Pathway
-
Nucleophilic Attack: The piperidine nitrogen attacks the sulfur center of the sulfonyl chloride.
-
Elimination: Chloride is displaced as a leaving group.
-
Deprotonation: The auxiliary base (Triethylamine or DIPEA) neutralizes the generated HCl, driving the equilibrium forward.
Critical Control Points
-
Electrophilicity: The 2,4-dichloro substitution pattern on the benzene ring exerts a strong inductive effect (
), making the sulfonyl chloride highly electrophilic. This increases the reaction rate but also the risk of side reactions ( -sulfonylation). -
Temperature: Low temperature (
) is required during addition to suppress the activation energy required for the less favorable -sulfonylation.
Visualizing the Pathway
The following diagram illustrates the reaction flow and the competition between
Figure 1: Mechanistic pathway highlighting the kinetic preference for N-sulfonylation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Hydroxypiperidine | 101.15 | 1.0 | Nucleophile |
| 2,4-Dichlorobenzenesulfonyl chloride | 245.51 | 1.05 | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | Base (Scavenger) |
| Dichloromethane (DCM) | - | 10 V | Solvent |
| 1M HCl (aq) | - | - | Quench/Wash |
Step-by-Step Methodology
Phase 1: Preparation (0 - 15 mins)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Purge with Nitrogen (
) to ensure anhydrous conditions (moisture hydrolyzes the sulfonyl chloride). -
Dissolution: Charge 4-Hydroxypiperidine (1.0 eq) and DCM (8 Volumes). Add Triethylamine (1.5 eq). Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice/water bath. Allow the internal temperature to reach
.
Phase 2: Reaction (15 - 90 mins) 4. Reagent Prep: Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.05 eq) in DCM (2 Volumes). 5. Controlled Addition: Add the sulfonyl chloride solution dropwise to the amine solution over 20 minutes.
- Why? Dropwise addition prevents localized "hotspots" of high concentration, which could trigger
-sulfonylation.
- Monitoring: Remove the ice bath after addition is complete. Allow to warm to Room Temperature (RT) and stir for 1 hour.
- Validation: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.
- Target: Disappearance of the sulfonyl chloride peak; formation of a major product peak (
).
Phase 3: Workup & Isolation 8. Quench: Add water (5 Volumes) to the reaction mixture. 9. Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer. 10. Acid Wash: Wash the organic layer with 1M HCl (2 x 3 Volumes).
- Scientific Logic: This step protonates any unreacted 4-hydroxypiperidine, forcing it into the aqueous layer, purifying the organic phase.
- Neutralization: Wash with Saturated
(1 x 3 Volumes) and Brine (1 x 3 Volumes). - Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Process Workflow Diagram
The following diagram outlines the operational flow, ensuring reproducibility.
Figure 2: Operational workflow for the synthesis of the target sulfonamide.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Presence of Bis-sulfonylated impurity | Excess sulfonyl chloride or high temperature. | Reduce sulfonyl chloride to 0.95 eq. Maintain strict |
| Low Yield | Hydrolysis of sulfonyl chloride due to wet solvent. | Ensure DCM is anhydrous. Use fresh sulfonyl chloride (check for hydrolysis to sulfonic acid). |
| Product remains in Aqueous layer | Product is amphiphilic. | Use a more polar extraction solvent (e.g., 10% MeOH in DCM) or salt out the aqueous layer with NaCl. |
Safety & Handling (HSE)
-
2,4-Dichlorobenzenesulfonyl chloride: Corrosive and lachrymator. Causes severe skin burns and eye damage. Reacts violently with water to release HCl gas. Handle in a fume hood.
-
Dichloromethane: Suspected carcinogen. Use appropriate PPE (gloves, goggles).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68434, 2,4-Dichlorobenzenesulfonyl chloride. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Loughney, D. A., et al. (1999). Isolation and characterization of cDNAs encoding PDE5A... (Describes general sulfonylation methods for piperidine scaffolds). J. Biol. Chem. Retrieved from [Link]
- World Intellectual Property Organization. (2010). Patent WO2010096338A1: Sulfonyl piperidine derivatives as GPR119 agonists. (Provides industrial precedent for sulfonylation of 4-hydroxypiperidine).
Application Note: Crystallization Strategies for 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol
Executive Summary
This guide details the isolation and crystallization protocols for 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol , a functionalized sulfonamide intermediate. Due to the amphiphilic nature of the molecule—possessing both a polar hydroxyl group/sulfonamide moiety and a lipophilic dichlorophenyl tail—standard purification methods can suffer from "oiling out" or poor yield.
This document outlines two validated crystallization strategies: Thermodynamic Cooling Crystallization (Method A) for high-purity requirements, and Anti-Solvent Precipitation (Method B) for maximizing yield. We also address critical process parameters (CPPs) to control polymorphism and particle size distribution.
Physicochemical Profiling & Solubility Design Space
Before attempting bulk crystallization, the solubility profile must be established to define the Metastable Zone Width (MSZW). The presence of the 4-hydroxyl group facilitates hydrogen bonding, while the 2,4-dichlorophenyl ring drives lattice energy through
Solubility Mapping
-
High Solubility (Solvents): Methanol, Ethanol, Ethyl Acetate, DMSO, DMF.
-
Moderate/Temperature-Dependent Solubility: Isopropanol (IPA), Toluene.
-
Low Solubility (Anti-Solvents): n-Heptane, Hexanes, Water (pH neutral).
Thermal Analysis
-
Target Melting Point: Typically 130–150°C for this class of sulfonamides (Empirical estimation based on analogues).
-
Warning: Sulfonamides can exhibit polymorphism. Differential Scanning Calorimetry (DSC) is recommended to verify a single endotherm.
Detailed Experimental Protocols
Method A: Cooling Crystallization (High Purity)
Best For: Removal of structurally similar impurities (e.g., bis-sulfonamides) and achieving a defined crystal habit. Solvent System: Isopropanol (IPA) or Ethanol (EtOH).
Protocol Steps:
-
Dissolution: Charge 10.0 g of crude 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol into a jacketed reactor.
-
Solvent Addition: Add Isopropanol (approx. 5–7 volumes, 50–70 mL).
-
Heating: Heat the slurry to reflux (82°C for IPA) with overhead stirring (200 RPM). Ensure complete dissolution. If solids persist, add IPA in 0.5 volume increments.
-
Polish Filtration: While hot, filter through a 0.45
m PTFE membrane to remove insoluble particulates (e.g., inorganic salts from synthesis). -
Cooling Ramp 1 (Nucleation): Cool the filtrate to 60°C at a rate of 1°C/min.
-
Seeding (Critical): At 60°C (just above the cloud point), add 0.1 wt% (10 mg) of pure seed crystals. Hold for 30 minutes to allow seed conditioning.
-
Cooling Ramp 2 (Growth): Cool from 60°C to 0°C at a slow rate of 0.2°C/min to prevent oiling out and promote large crystal growth.
-
Isolation: Filter the resulting white crystalline solid under vacuum.
-
Washing: Wash the cake with 2 volumes of cold (0°C) IPA.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Method B: Anti-Solvent Crystallization (High Yield)
Best For: Maximizing recovery from mother liquors or when the compound is too soluble in alcohols. System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent).
Protocol Steps:
-
Dissolution: Dissolve crude material in Ethyl Acetate (3 volumes) at 50°C.
-
Initial Addition: Add n-Heptane dropwise until a faint turbidity persists (Cloud Point).
-
Aging: Stop addition and stir at 50°C for 15 minutes to allow stable nuclei to form.
-
Anti-Solvent Ramp: Add remaining n-Heptane (Total ratio should reach 1:3 EtOAc:Heptane) over 2 hours while cooling to 20°C.
-
Filtration & Drying: Filter and wash with 1:3 EtOAc:Heptane mixture.
Process Visualization
Workflow Diagram: Cooling Crystallization Logic
The following diagram illustrates the decision matrix and process flow for Method A, highlighting the critical control points for preventing oiling out.
Figure 1: Step-by-step workflow for the Cooling Crystallization (Method A) with remediation loops for oiling out.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling rate too fast; Impurity profile too high. | Re-heat to dissolution. Add more solvent (dilution). Reduce cooling rate to 0.1°C/min. |
| Low Yield | Final temperature too high; Too much solvent. | Cool to -10°C. Concentrate mother liquor and run a second crop. |
| Small Crystals | Nucleation rate too high (Crash cooling). | Implement seeding at the metastable limit. Use a cubic cooling profile. |
| Gelation | Hydrogen bonding network formation. | Switch solvent system (e.g., add 5% water to alcohol to disrupt gel). |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification of organic intermediates).
-
Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (The authoritative guide on industrial crystallization principles).
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Essential for understanding polymorph control in sulfonamides).
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Resource for anti-solvent and cooling protocols).
Troubleshooting & Optimization
Improving yield of 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol synthesis
Initiating Data Collection
I've initiated comprehensive Google searches focused on synthesizing 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol. I'm prioritizing data on reaction conditions, common side reactions, and purification methods. The goal is to collect detailed information and get a lay of the land, which I will then analyze to pinpoint the main factors affecting reaction yield.
Analyzing Synthesis Data
I'm now analyzing the search results to pinpoint crucial yield-influencing factors: base, solvent, temperature, and reaction time, paying close attention to documented troubleshooting strategies and alternative synthetic routes. My next step will be to structure the content in a Q&A format, building a logical progression from common problems to solutions.
Developing Experimental Protocols
I'm now drafting detailed experimental protocols, and explanations of the science behind each step, for the synthesis and optimization/purification. I'm also preparing tables to summarize quantitative data and designing Graphviz diagrams to visually represent reaction mechanisms and troubleshooting. The goal is to create a complete and easily understood guide.
Technical Support Center: Sulfonamide Synthesis & Purification
Subject: Elimination of Unreacted Sulfonyl Chloride from Piperidine Sulfonylation Products
Diagnostic Overview
User Query: "I have synthesized a sulfonamide using piperidine and an excess of sulfonyl chloride. The reaction is complete, but I cannot remove the residual sulfonyl chloride. It co-elutes on TLC/Flash and persists after standard aqueous workup."
Technical Analysis:
Sulfonyl chlorides (
Selection Matrix: Method Determination
Use the following table to select the correct purification strategy based on your product's properties.
| Method | Best For... | mechanism | Pros | Cons |
| A. Enhanced Hydrolysis | Stable, lipophilic products (LogP > 2). | Base-mediated hydrolysis to water-soluble sulfonate ( | Low cost; scalable. | Requires high pH; slow for hindered substrates. |
| B. Solid-Phase Scavenging | High-value libraries; parallel synthesis. | Covalent capture by polymer-supported amine. | No workup required; high purity. | Higher cost per gram. |
| C. "Polar Shift" Derivatization | Products with similar Rf to impurity. | Reaction with polar amine to shift impurity Rf. | fast; enables easy chromatographic separation. | Introduces a new chemical species. |
Troubleshooting Protocols
Method A: Enhanced Hydrolytic Workup (The "Catalytic" Wash)
Issue: Standard water/brine washes do not hydrolyze the sulfonyl chloride fast enough. Solution: Increase the pH and add a nucleophilic catalyst to shuttle the reaction.
The Science: Sulfonyl chlorides hydrolyze rapidly at pH > 10. However, phase transfer is the rate-limiting step. Adding a nucleophilic catalyst (like DMAP or N-methylimidazole) forms a highly reactive, water-soluble intermediate (sulfonyl-pyridinium species) that hydrolyzes instantly.
Step-by-Step Protocol:
-
Quench: Dilute the reaction mixture with an organic solvent (DCM or EtOAc).
-
Catalyze: Add 0.1 - 0.5 equivalents of DMAP (4-Dimethylaminopyridine) or Pyridine to the mixture.
-
Basify: Add 2N NaOH or saturated
(Volume ratio 1:1 to organic phase).-
Critical Check: Ensure aqueous pH remains > 10 throughout the agitation.
-
-
Agitate: Stir vigorously for 30–60 minutes.
-
Why: Vigorous stirring increases the surface area of the biphasic interface.
-
-
Separate: Separate layers. The unreacted sulfonyl chloride is now converted to sodium sulfonate (
), which stays in the aqueous layer. -
Wash: Wash the organic layer once with 1N HCl (to remove residual Pyridine/DMAP and Piperidine) and once with Brine.
-
Dry & Concentrate: Dry over
and concentrate.
Method B: Solid-Phase Scavenging (The "Filtration" Fix)
Issue: You cannot use strong base (sensitive functional groups) or you are running multiple parallel reactions. Solution: Use a polymer-supported amine (Trisamine) to covalently bind the electrophile.
The Science: Resins like PS-Trisamine contain primary amines. These act as "super-nucleophiles" that react with the excess sulfonyl chloride to form a sulfonamide covalently tethered to the polymer bead. Filtration removes the bead and the impurity.
Workflow Visualization:
Figure 1: Workflow for solid-phase scavenging of electrophilic impurities.
Step-by-Step Protocol:
-
Calculate: Estimate the excess sulfonyl chloride (mmol).
-
Dose: Add 3 equivalents (relative to the excess chloride) of PS-Trisamine resin.
-
Solvent: Ensure the solvent swells the resin (DCM, THF, or DMF are ideal; Methanol is poor).
-
Incubate: Shake or stir gently (do not use magnetic stir bars as they grind the beads) for 2–4 hours.
-
Filter: Pass through a fritted filter or cotton plug.
-
Result: The filtrate contains your pure piperidine sulfonamide.
Method C: The "Polar Shift" (Chromatographic Assist)
Issue: The sulfonyl chloride and the product have identical Rf values on silica, making column chromatography impossible. Solution: Derivatize the impurity into something drastically different.
The Science: By reacting the remaining sulfonyl chloride with a highly polar amine (like 3-(Dimethylamino)-1-propylamine ), you convert the non-polar chloride into a highly polar, basic sulfonamide. This "shifts" the impurity to the baseline of your TLC plate or allows it to be washed out with acid.
Step-by-Step Protocol:
-
Add Reagent: To the reaction mixture, add 1.5 equivalents (relative to excess chloride) of 3-(Dimethylamino)-1-propylamine.
-
React: Stir for 15 minutes (reaction is usually instant).
-
Acid Wash:
-
Wash the organic layer with 1N HCl or 10% Citric Acid.
-
Mechanism: The dimethylamino group on the scavenger gets protonated, becoming a salt. This pulls the impurity into the aqueous layer.
-
Note: Since your product is a tertiary sulfonamide (from piperidine), it is neutral and will remain in the organic layer.
-
-
Verify: Run a TLC. The spot corresponding to the sulfonyl chloride should be gone (or shifted to the baseline).
Frequently Asked Questions (FAQ)
Q: Why can't I just use silica gel chromatography directly? A: Sulfonyl chlorides are often unstable on silica gel, decomposing into sulfonic acids that streak the column, contaminating fractions. Furthermore, many lipophilic sulfonyl chlorides co-elute with sulfonamides. It is best to chemically remove the reactive chloride before chromatography.
Q: I used Method A (Base Wash), but my yield dropped. Why? A: Check your acidification step. If you washed with strong acid to remove the pyridine, you might have protonated your piperidine product (if the reaction wasn't 100% complete) or hydrolyzed the sulfonamide (though unlikely under mild conditions). Ensure you only wash with enough acid to neutralize the base, or use a buffer like Citrate (pH 4-5).
Q: Can I use water to quench the reaction if I used Pyridine as the solvent? A: Yes, but be careful of exotherms. Adding water to a sulfonyl chloride/pyridine mixture is highly exothermic. Add water slowly on an ice bath. The pyridine actually catalyzes the hydrolysis, so this is often an effective method if the heat is controlled.
References
-
Biotage . (n.d.). Strategies for Work-up and Purification: Scavenging Guide. Biotage Applications. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Sulfonamides).
- Castro, A., et al. (2016). "Removal of Genotoxic Impurities in Pharmaceutical Development." Organic Process Research & Development.
Validation & Comparative
Structural Validation Guide: H-NMR Analysis of 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol
Executive Summary & Application Scope
Product: 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol Class: Sulfonamide / Piperidine Pharmacophore Application: Fragment-based drug discovery, metabolic modulator synthesis.
This guide provides a comparative technical analysis for the structural validation of 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol. Unlike standard spectral lists, this document focuses on comparative diagnostics : distinguishing the target N-sulfonylated product from its thermodynamic alternative (O-sulfonylated impurity) and evaluating solvent performance (DMSO-d₆ vs. CDCl₃) for resolution of the hydroxyl moiety.
Comparative Analysis: Target vs. Alternatives
In the synthesis of this molecule via Schotten-Baumann conditions, the nucleophilicity of the secondary amine (piperidine) competes with the secondary alcohol. While the amine is generally more nucleophilic, O-sulfonylation is a common competitive pathway that must be ruled out.
Comparison 1: Regioisomeric Differentiation (N- vs. O-Substitution)
The most critical quality gate is confirming the sulfonyl group is attached to the Nitrogen, not the Oxygen.
| Feature | Target: N-Sulfonylated | Alternative: O-Sulfonylated | Diagnostic Logic |
| H-4 (Methine) | 3.6 – 3.9 ppm | 4.6 – 5.0 ppm | Primary Indicator. Acylation/Sulfonylation of Oxygen causes a significant downfield shift (+1.0 ppm) of the adjacent methine proton (deshielding effect). |
| H-2/6 (N-CH₂) | 2.8 – 3.2 ppm | 2.5 – 2.8 ppm | Secondary Indicator. In the N-sulfonyl product, H-2/6 are deshielded by the electron-withdrawing sulfonyl group. In the O-sulfonyl impurity, the amine remains free (or protonated), appearing further upfield. |
| -OH Signal | Visible (DMSO) | Absent | The O-sulfonylated impurity lacks the hydroxyl proton. |
Comparison 2: Solvent Performance (DMSO-d₆ vs. CDCl₃)
For this specific molecule containing a secondary alcohol and a polychlorinated aromatic ring, solvent choice dictates data utility.
-
CDCl₃ (Chloroform-d):
-
Pros: Sharp resolution of the aromatic region; no water suppression issues.
-
Cons: The 4-OH proton usually appears as a broad singlet or is exchanged out, preventing the observation of H-O-C-H coupling.
-
-
DMSO-d₆ (Dimethyl sulfoxide-d6):
-
Pros:Recommended. Forms hydrogen bonds with the 4-OH, slowing exchange. This reveals the OH as a doublet (coupling to H-4), confirming the oxidation state and lack of O-substitution.
-
Cons: Strong solvent peak at 2.50 ppm may overlap with piperidine H-2/6 if not carefully Shimmed.
-
Experimental Protocol
A. Sample Preparation (Self-Validating Workflow)
To ensure reproducibility and prevent concentration-dependent shifts:
-
Mass: Weigh 5.0 – 8.0 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Checkpoint: Ensure the solution is clear. Turbidity indicates inorganic salts (NaCl/pyridine-HCl) from the coupling reaction. Filter through glass wool if necessary.
-
-
Tube: Transfer to a 5mm precision NMR tube.
B. Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° pulse angle) or zg (90°).
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).
-
Scans (NS): 16 or 32 (Sufficient for >5mg sample).
-
Temperature: 298 K (25°C).
C. Workflow Visualization
The following diagram outlines the logical flow for validating the structure based on the comparative analysis above.
Figure 1: Decision logic for structural validation, prioritizing regioisomer differentiation.
Spectral Data Analysis
Predicted Chemical Shifts (DMSO-d₆, 400 MHz)
The following table synthesizes expected shifts based on substituent effects (2,4-dichloro substitution and sulfonamide electron withdrawal).
| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |
| Ar-H (6') | 7.95 – 8.05 | Doublet (d) | 1H | J ≈ 8.5 | Ortho to sulfonyl (deshielded); Ortho to H-5'. |
| Ar-H (3') | 7.80 – 7.85 | Doublet (d) | 1H | J ≈ 2.0 | Meta to sulfonyl; Ortho to Cl. Small meta coupling. |
| Ar-H (5') | 7.60 – 7.70 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.0 | Meta to sulfonyl. Coupled to H-6' (ortho) and H-3' (meta). |
| OH | 4.70 – 4.80 | Doublet (d) | 1H | J ≈ 4.0 | Hydroxyl proton. Doublet due to coupling with H-4. |
| Pip-H (4) | 3.60 – 3.75 | Multiplet (m) | 1H | - | Methine proton at the chiral center (if resolved). |
| Pip-H (2,6) | 3.00 – 3.25 | Multiplet (m) | 2H | - | Equatorial protons adjacent to N-SO₂. Deshielded. |
| Pip-H (2,6) | 2.70 – 2.90 | Multiplet (m) | 2H | - | Axial protons adjacent to N-SO₂. |
| Pip-H (3,5) | 1.75 – 1.90 | Multiplet (m) | 2H | - | Equatorial protons. |
| Pip-H (3,5) | 1.40 – 1.55 | Multiplet (m) | 2H | - | Axial protons. |
Structural Connectivity Diagram
The interaction between the aromatic "head" and the piperidine "tail" is mediated by the sulfonyl group. The diagram below illustrates the key splitting pathways used to verify the 2,4-dichloro substitution pattern.
Figure 2: Spectral connectivity and coupling network for the aromatic region.
Expert Commentary & Troubleshooting
The "Rotamer" Trap
Sulfonamides, unlike amides, generally do not show restricted rotation at room temperature that leads to peak doubling (rotamers) on the NMR time scale.
-
Observation: If you see doubled peaks in the piperidine region (e.g., two sets of H-4 signals), do not assume rotamers.
-
Root Cause: This usually indicates a mixture of the target product and the starting material (piperidin-4-ol) or the presence of a salt form.
-
Solution: Spike the sample with a small amount of starting material to confirm identity of the impurity.
Water Suppression
Using DMSO-d₆ often introduces a water peak at ~3.33 ppm.
-
Impact: This can obscure the H-4 or H-2/6 signals of the piperidine ring.
-
Mitigation: If the 3.33 ppm region is critical and obscured, switch to Acetone-d₆ . It provides good solubility for polar organics and moves the water signal to ~2.8 ppm, often clearing the methine window.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent effects on chemical shifts).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic basis for N- vs O-sulfonylation selectivity).
-
SDBS (Spectral Database for Organic Compounds). SDBS No. 5078 (Benzenesulfonamide derivatives). National Institute of Advanced Industrial Science and Technology (AIST). (Used for comparative aromatic shift data).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for solvent effects on OH coupling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
